Aspinolid B

Übersicht

Beschreibung

Aspinolide B is a natural product that is found in the leaves of the plant Aspidosperma polyneuron. It belongs to the class of compounds known as alkaloids and has been the focus of much scientific research due to its potential therapeutic applications. In

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Pflanzenwachstumsregulation

Aspinolid B wurde als ein Stoff mit pflanzenwachstumsregulierender Aktivität identifiziert. Es wurde gezeigt, dass es bei einer Konzentration von 50 µg/ml das Wachstum von Solanum lycopersicum (Tomate) Seitenwurzeln fördert . Dies deutet auf potenzielle Anwendungen in der Landwirtschaft hin, um das Pflanzenwachstum und die Produktivität zu verbessern.

Antifungal-Anwendungen

Im Bereich der biologischen Schädlingsbekämpfung wird this compound von Trichoderma arundinaceum produziert, einem Pilz, der für seine antagonistische Aktivität gegen Pflanzenkrankheiten bekannt ist, die durch andere Pilze verursacht werden . Die antifungalen Eigenschaften der Verbindung könnten genutzt werden, um natürliche Fungizide zu entwickeln, die Pflanzen ohne die Umweltbelastung durch synthetische Chemikalien schützen.

Genetische Forschung: Polyketidsynthase-Gene

Die Biosynthese von this compound beinhaltet Polyketidsynthase-Gene, insbesondere asp1 und asp2 . Das Verständnis der Rolle dieser Gene bietet Einblicke in gentechnische Verfahren, die die Produktion von nützlichen Sekundärmetaboliten in Pilzen optimieren könnten.

Chemische Synthese: Stereoselektive Totalsynthese

Die stereoselektive Totalsynthese von this compound wurde erreicht, was ein bedeutender Schritt im Bereich der synthetischen Chemie ist . Dies eröffnet Möglichkeiten für die großtechnische Produktion von this compound und seinen Analoga für Forschungs- und kommerzielle Zwecke.

Umweltwissenschaften: Biologische Schädlingsbekämpfungsmittel

Die Rolle von this compound bei der biologischen Schädlingsbekämpfung von T. arundinaceum unterstreicht seine ökologische Bedeutung . Es könnte als biologisches Schädlingsbekämpfungsmittel in nachhaltigen landwirtschaftlichen Praktiken eingesetzt werden, um die Abhängigkeit von chemischen Pestiziden zu reduzieren.

Molekularbiologie: Gencluster-Analyse

Der Gencluster, der für die this compound-Produktion verantwortlich ist, ist in einer begrenzten Anzahl von Trichoderma-Arten vorhanden . Die Untersuchung dieses Clusters kann Molekularbiologen ein tieferes Verständnis der Evolutionsbiologie und der Diversifizierung von Stoffwechselwegen verschaffen.

Biochemie: Wechselwirkung von Sekundärmetaboliten

Untersuchungen haben gezeigt, dass die Blockierung der this compound-Produktion die Produktion eines anderen Metaboliten, Harzianum A, erhöhen kann . Diese Wechselwirkung zwischen Sekundärmetaboliten kann weiter untersucht werden, um die biochemischen Pfade und Regulationsmechanismen in Pilzen zu verstehen.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

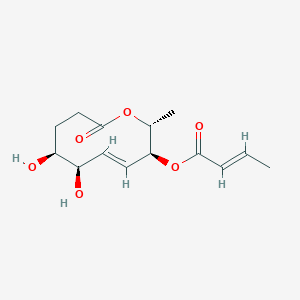

IUPAC Name |

[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWLSGBOITROJ-NYKMOZCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017470 | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188605-15-4 | |

| Record name | Aspinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

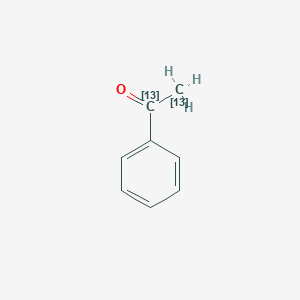

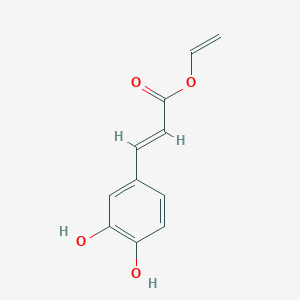

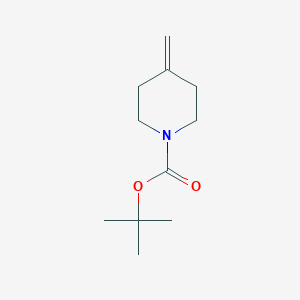

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Aspinolide B and where is it found?

A1: Aspinolide B is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]

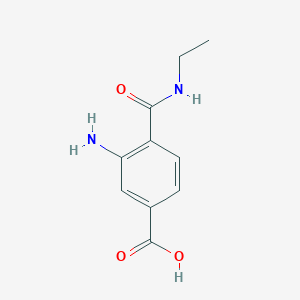

Q2: What is the chemical structure of Aspinolide B?

A2: While the exact spectroscopic data may be found in the original research articles, Aspinolide B's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]

Q3: Has the total synthesis of Aspinolide B been achieved?

A3: Yes, the first total synthesis of Aspinolide B was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.

Q4: How does the production of Aspinolide B change in Trichoderma arundinaceum?

A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces Aspinolide B and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.

Q5: Are there other Aspinolides, and what is their significance?

A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)